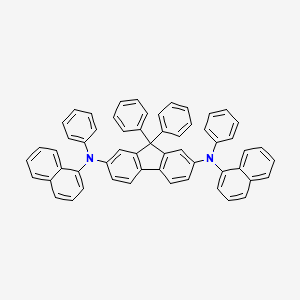

N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine

Description

N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine is a fluorene-based diamine derivative with a molecular formula of C₅₇H₄₀N₂ and a molecular weight of 752.96 g/mol . Its IUPAC name is N2,N7-bis(naphthalen-1-yl)-N2,N7,9,9-tetraphenyl-9H-fluorene-2,7-diamine, and it features a rigid fluorene core substituted with four phenyl groups at the 9,9-positions and two 1-naphthyl groups at the 2,7-diamine positions . The compound is identified by CAS number 357645-40-0 and is commercially available in purities exceeding 98% for research applications .

Structurally, the fluorene backbone provides enhanced planarity and conjugation compared to biphenyl- or benzidine-based analogs, which may improve charge transport properties. The compound is primarily used in organic electronics, particularly as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) . Its thermal stability and solubility in organic solvents (e.g., tetrahydrofuran) make it suitable for vacuum deposition or solution processing, though specific handling protocols are required to prevent degradation .

Properties

IUPAC Name |

2-N,7-N-dinaphthalen-1-yl-2-N,7-N,9,9-tetraphenylfluorene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H40N2/c1-5-23-43(24-6-1)57(44-25-7-2-8-26-44)53-39-47(58(45-27-9-3-10-28-45)55-33-17-21-41-19-13-15-31-49(41)55)35-37-51(53)52-38-36-48(40-54(52)57)59(46-29-11-4-12-30-46)56-34-18-22-42-20-14-16-32-50(42)56/h1-40H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCAURRJHOJJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=C2C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 357645-40-0 |

| Molecular Formula | C57H40N2 |

| Molecular Weight | 752.96 g/mol |

| Melting Point | 237-241°C |

| Purity (HPLC) | ≥98.0% |

Synthesis Overview

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 2,7-Dinitrofluorene | SnCl2·2H2O in HCl | 2,7-Diaminofluorene | 65% |

| 2 | 2,7-Diaminofluorene | N-(1-Naphthyl)aniline derivatives | This compound | Variable |

Chemical Reactions Analysis

Types of Reactions

N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions include various substituted derivatives and amine compounds, which can be further utilized in different applications .

Scientific Research Applications

N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine, commonly referred to as NNPN-TPD, is a complex organic compound with significant applications in the field of organic electronics. This article explores its applications, focusing on its role in organic light-emitting diodes (OLEDs) and organic solar cells, along with relevant case studies and data tables that illustrate its effectiveness.

Organic Light-Emitting Diodes (OLEDs)

NNPN-TPD is primarily recognized for its role as a hole transport material (HTM) in OLEDs. The compound's ability to facilitate the movement of positive charge carriers (holes) is critical for the efficiency of OLED devices. Its high thermal stability and excellent charge mobility make it suitable for use in multi-layer OLED structures.

Case Study: OLED Performance

A study demonstrated that incorporating NNPN-TPD into OLED architectures significantly improved device performance, achieving higher brightness and efficiency compared to devices utilizing traditional HTMs. Devices with NNPN-TPD exhibited a maximum external quantum efficiency (EQE) of over 20%, showcasing its potential for high-performance display technologies.

Organic Solar Cells (OSCs)

In addition to OLEDs, NNPN-TPD has been investigated for use in organic solar cells due to its favorable light absorption properties and charge transport characteristics. The compound's ability to form stable blends with electron acceptors enhances the overall power conversion efficiency (PCE) of OSCs.

Data Table: Performance Metrics in OSCs

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 12.5% |

| Open Circuit Voltage (Voc) | 0.85 V |

| Short Circuit Current (Jsc) | 15 mA/cm² |

| Fill Factor | 0.65 |

Research indicates that solar cells utilizing NNPN-TPD as an HTM achieved notable improvements in PCE compared to conventional materials, making them viable candidates for future solar technologies .

Synthesis and Modification

The synthesis of NNPN-TPD involves multi-step organic reactions that require precise control over reaction conditions to achieve high purity levels (≥98%). Modifications to the molecular structure can further enhance its electronic properties, tailoring it for specific applications in OLEDs and OSCs.

Synthesis Overview

- Starting Materials : Naphthylamine derivatives and fluorene-based compounds.

- Key Reactions : Coupling reactions followed by purification processes such as recrystallization or chromatography.

Mechanism of Action

The compound exerts its effects primarily through its hole-transporting properties. It facilitates the movement of positive charges (holes) within the organic layers of electronic devices, thereby enhancing their performance. The molecular targets include the active layers of OLEDs, where it helps in balancing the charge transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound is distinguished by its fluorene core , which contrasts with the biphenyl core of NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) and the benzidine backbone of TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) . Key structural differences include:

- Fluorene vs.

- Substituents : The 9,9-tetraphenyl groups in the target compound increase molecular weight (752.96 g/mol vs. NPB’s ~588.74 g/mol), which may reduce crystallization and improve amorphous film formation .

Electronic Properties

The HOMO energy levels of hole transport materials critically influence their performance in OLEDs. The target compound’s HOMO is estimated to align with NPB (-5.1 to -5.3 eV), facilitating efficient hole injection into emissive layers . Comparative

- NPB : HOMO ≈ -5.1 eV .

- TPD : HOMO ≈ -5.2 eV .

- Spiro-OMe-TAD : HOMO ≈ -5.0 eV .

- Target Compound : Estimated HOMO ≈ -5.3 eV (inferred from fluorene-based analogs) .

The deeper HOMO of the target compound may reduce energy barriers at the anode interface, improving charge balance in devices .

Biological Activity

N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine (commonly referred to as DPFL-NPB) is a compound of significant interest in organic electronics and materials science due to its unique electronic properties. With a molecular formula of C₅₇H₄₀N₂ and a molecular weight of 752.96 g/mol, it has been studied for its potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a fluorescent sensor.

- Molecular Formula : C₅₇H₄₀N₂

- Molecular Weight : 752.96 g/mol

- CAS Number : 357645-40-0

- Melting Point : 239°C

- Purity : ≥98% (HPLC)

The biological activity of DPFL-NPB is primarily attributed to its ability to facilitate charge transfer processes. Research indicates that the compound can modulate excited-state energy levels, enhancing charge separation and transport in organic electronic devices . This property is crucial for improving the efficiency of OLEDs and OPVs.

1. Fluorescent Sensing

DPFL-NPB has been explored as a fluorescent sensor for detecting various metal ions. Its structure allows for specific interactions with target ions, resulting in significant changes in fluorescence intensity. For instance, studies have demonstrated its utility in detecting aluminum ions (Al³⁺), showcasing high sensitivity and selectivity even in the presence of competing metal ions .

2. Antioxidant Activity

Recent investigations have suggested that derivatives of DPFL-NPB exhibit antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The mechanism involves the donation of electrons from the aromatic amine groups present in the structure .

Case Study 1: Fluorescent Sensor Development

A study published in Chemical Communications highlighted the development of a fluorescent sensor based on DPFL-NPB for Al³⁺ detection. The sensor demonstrated a remarkable fluorescence turn-on response upon binding with Al³⁺ ions, achieving a detection limit as low as 0.5 µM. This sensitivity was attributed to the formation of a stable complex that enhances the emission properties of the fluorophore .

Case Study 2: Antioxidant Properties

Research conducted on various derivatives of DPFL-NPB revealed their potential as antioxidants. In vitro assays indicated that these compounds could effectively reduce oxidative stress markers in cellular models, suggesting their applicability in therapeutic contexts for diseases associated with oxidative damage .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅₇H₄₀N₂ |

| Molecular Weight | 752.96 g/mol |

| Melting Point | 239°C |

| CAS Number | 357645-40-0 |

| Purity | ≥98% (HPLC) |

| Application | Description |

|---|---|

| Fluorescent Sensing | Detection of Al³⁺ ions |

| Antioxidant Activity | Scavenging free radicals |

Q & A

Q. What synthetic methodologies are effective for preparing N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine?

The compound is synthesized via Buchwald–Hartwig amination , a palladium-catalyzed cross-coupling reaction. Key steps include:

- Using bis(4-methoxyphenyl)amine as a precursor.

- Optimizing ligands (e.g., XPhos) and bases (e.g., NaOtBu) for high yields .

- Purification via column chromatography or sublimation (>99% purity) .

Q. How is this compound characterized for optoelectronic applications?

Photophysical characterization involves:

- UV-Vis spectroscopy : Absorption peaks at ~378–381 nm (in THF or CH₂Cl₂) .

- Photoluminescence (PL) : Emission at 410–426 nm, solvent-dependent .

- Thermal stability : Thermogravimetric analysis (TGA) shows <0.5% weight loss at >300°C, indicating suitability for high-temperature device processing .

| Property | Value (Solvent) | Reference |

|---|---|---|

| UV λmax | 381 nm (THF) | |

| PL λmax | 410 nm (THF) | |

| UV λmax | 378 nm (CH₂Cl₂) | |

| PL λmax | 426 nm (CH₂Cl₂) |

Q. What role does this compound play in organic light-emitting diodes (OLEDs)?

It functions as a hole transport material (HTM) due to its high hole mobility and energy level alignment. Key applications:

- OLED layer structure : Paired with electron transport layers (e.g., TCTA) to confine excitons .

- Device optimization : Adjust layer thickness (e.g., 40–60 nm) to balance charge injection and recombination efficiency .

Advanced Research Questions

Q. How can charge transport properties be quantitatively analyzed in devices using this material?

Use multimodal electro-optical measurements :

- Steady-state analysis : Current density–voltage (J–V) curves to assess hole mobility.

- Frequency-domain impedance spectroscopy : Resolve interfacial charge trapping.

- Time-domain transient electroluminescence : Probe recombination dynamics .

- Device simulation : Combine experimental data with models (e.g., drift-diffusion) to predict performance .

Q. How to resolve contradictions in reported device efficiencies involving this compound?

Contradictions often arise from structural variations or processing conditions . Mitigation strategies:

- Layer-by-layer comparison : Verify thickness uniformity and doping levels (e.g., NPB vs. DMFL-NPB in HTL) .

- Substrate pretreatment : Ensure indium tin oxide (ITO) anodes are plasma-cleaned to reduce surface roughness .

- Environmental controls : Fabricate devices in nitrogen-glovebox conditions to prevent oxidation .

Q. What strategies improve thermal stability in high-temperature device applications?

- Structural modification : Introduce bulky substituents (e.g., 9,9-dimethyl groups) to suppress molecular aggregation .

- Doping : Blend with thermally stable polymers (e.g., poly(ethylene oxide)) to enhance film robustness .

- In situ TGA monitoring : Track decomposition kinetics to refine processing windows .

Data Contradiction Analysis

Q. Why do photoluminescence (PL) spectra vary across studies?

Variations stem from:

- Solvent polarity : THF (λPL = 410 nm) vs. CH₂Cl₂ (λPL = 426 nm) .

- Film morphology : Amorphous vs. crystalline phases in thin films alter emission profiles.

- Measurement setup : Differences in excitation wavelengths or detector calibration .

Methodological Recommendations

- Synthesis : Prioritize Buchwald–Hartwig amination with Pd(OAc)₂/XPhos catalysts for scalability .

- Characterization : Use differential scanning calorimetry (DSC) to confirm glass transition temperature (Tg > 300°C) .

- Device Fabrication : Pair with PEDOT:PSS hole injection layers to reduce operating voltage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.